
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an allyl group, and benzyloxy and dibenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate typically involves multiple steps. One common approach is to start with a suitable tetrahydrofuran derivative, which is then functionalized to introduce the allyl and benzyloxy groups. The final step involves the esterification of the intermediate compound with benzoic acid to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group in the tetrahydrofuran ring can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
®-3-((2S,3R,5R)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate: A stereoisomer with similar properties but different spatial arrangement.
3-(benzyloxy)-4-oxotetrahydrofuran derivatives: Compounds with variations in the substituents on the tetrahydrofuran ring.
Uniqueness
(S)-3-((2R,3S,5S)-5-allyl-3-(benzyloxy)-4-oxotetrahydrofuran-2-yl)propane-1,2-diyl dibenzoate is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C31H30O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(2S)-2-benzoyloxy-3-[(2R,3S,5S)-4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl]propyl] benzoate |
InChI |
InChI=1S/C31H30O7/c1-2-12-26-28(32)29(35-20-22-13-6-3-7-14-22)27(38-26)19-25(37-31(34)24-17-10-5-11-18-24)21-36-30(33)23-15-8-4-9-16-23/h2-11,13-18,25-27,29H,1,12,19-21H2/t25-,26-,27+,29-/m0/s1 |
InChI Key |
CZXFETNZSZYWMW-RZLMRTLUSA-N |
Isomeric SMILES |
C=CC[C@H]1C(=O)[C@H]([C@H](O1)C[C@@H](COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C=CCC1C(=O)C(C(O1)CC(COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chlorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12873959.png)
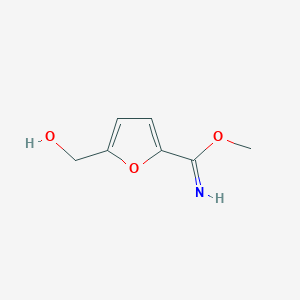
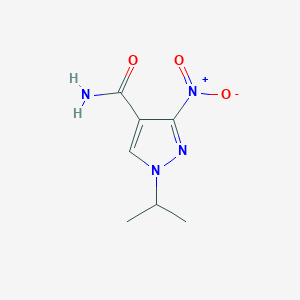

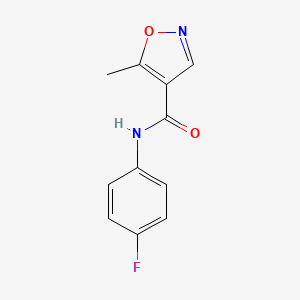

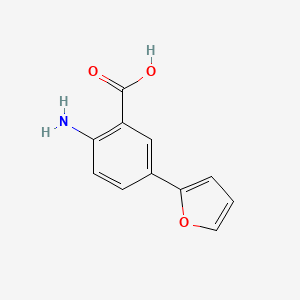
![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)

![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
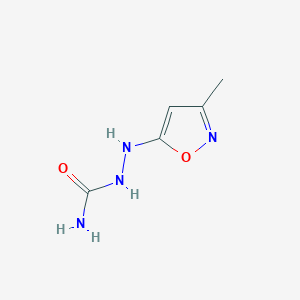
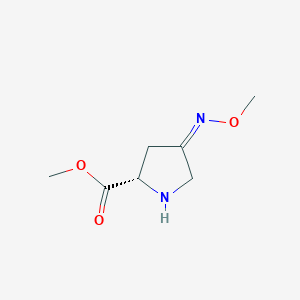
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
